1-Propyl-1H-benzoimidazol-2-ylamine

Description

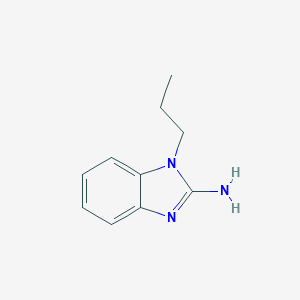

Structure

3D Structure

Properties

IUPAC Name |

1-propylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUHRRJQCKXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355409 | |

| Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57667-50-2 | |

| Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Propyl-1H-benzoimidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Propyl-1H-benzoimidazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characterization, and potential biological activities.

Chemical and Physical Properties

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 57667-50-2 | [1] |

| Molecular Formula | C₁₀H₁₃N₃ | [6] |

| Molecular Weight | 175.23 g/mol | [6] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point (Predicted) | 349.7 ± 25.0 °C | [1] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.05 ± 0.10 | [1] |

Spectral Data

The structural characterization of this compound is supported by the following spectral data.

1H NMR (400 MHz, DMSO-d6)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.14 | s | 1H | Ar-H |

| 7.10 | d, J = 8.0 Hz | 1H | Ar-H |

| 6.86-6.92 | m | 2H | Ar-H |

| 6.38 | s | 2H | -NH₂ |

| 3.90 | t, J = 6.9 Hz | 2H | -N-CH₂- |

| 1.62-1.68 | m | 2H | -CH₂-CH₂- |

| 0.84 | t, J = 7.3 Hz | 3H | -CH₃ |

Mass Spectrometry

-

LC-MS (ES): m/z = 176.0 ([M+H]⁺)[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the IR spectrum of the parent compound, 2-aminobenzimidazole, shows characteristic peaks for the N-H and C=N vibrations.[7] For 2-substituted benzimidazoles, the following characteristic absorption bands are typically observed:

-

N-H stretching: around 3440 cm⁻¹

-

C=N stretching: around 1623 cm⁻¹

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 2-aminobenzimidazole.

Materials:

-

2-Aminobenzimidazole

-

1-Bromopropane

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Ammonia (NH₄OH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminobenzimidazole (3.9 g, 22.5 mmol) in a solvent mixture of THF (30 mL) and EtOH (15 mL) in a sealed reaction flask.

-

Add finely ground KOH (1.52 g, 27.0 mmol) to the solution and stir for 20 minutes at room temperature.

-

Slowly add 1-bromopropane (2.77 g, 22.53 mmol) to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir continuously for 72 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an eluent mixture of 1% NH₄OH / 9% MeOH / 90% CHCl₃.

-

The purified product, 1-propyl-1H-benzo[d]imidazol-2-amine, is obtained as a yellow solid (2.5 g, 63% yield).

Characterization of the Product:

-

LC-MS (ES): m/z = 176.0 ([M+H]⁺)

-

1H NMR (400 MHz, DMSO-d6): δ 7.14 (s, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.86-6.92 (m, 2H), 6.38 (s, 2H), 3.90 (t, J = 6.9 Hz, 2H), 1.62-1.68 (m, 2H), 0.84 (t, J = 7.3 Hz, 3H).

References

- 1. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.fi [fishersci.fi]

- 3. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]

- 4. 2-Aminobenzimidazole | 934-32-7 [chemicalbook.com]

- 5. 2-Aminobenzimidazole | CAS:934-32-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Benzimidazol-2-amine [webbook.nist.gov]

An In-depth Technical Guide to 1-Propyl-1H-benzoimidazol-2-ylamine: Synthesis, Molecular Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 1-Propyl-1H-benzoimidazol-2-ylamine. The document consolidates available data on its physicochemical properties and explores its relevance in the broader context of substituted 2-aminobenzimidazoles, a class of compounds with significant therapeutic interest.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core of the molecule is a benzimidazole system, which consists of a fusion of benzene and imidazole rings. A propyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and an amine group is substituted at the 2-position.

The structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-propyl-1H-benzo[d]imidazol-2-amine | |

| Synonyms | 1-Propyl-1H-benzimidazol-2-amine | |

| CAS Number | 57667-50-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Boiling Point | 349.7 °C at 760 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Refractive Index | 1.624 | [3] |

| Canonical SMILES | CCCN1C2=CC=CC=C2NC1=N |

Synthesis of this compound

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-prop-2-ynyl-1H-benzimidazol-2-ylamine.

Materials:

-

2-Aminobenzimidazole

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (optional, as a catalyst)

-

Dry Acetone

Procedure:

-

To a solution of 2-aminobenzimidazole in dry acetone, add anhydrous potassium carbonate.

-

The reaction mixture is refluxed for a short period (e.g., 15-30 minutes) to ensure activation.

-

Potassium iodide (catalytic amount) and 1-bromopropane are then added to the mixture.

-

The reaction is refluxed for an extended period (e.g., 18 hours), and the progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the reviewed literature, the expected NMR chemical shifts can be predicted based on data from structurally similar compounds.

¹H NMR:

-

Aromatic Protons (Benzene Ring): Multiplets in the range of δ 7.0-7.8 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Propyl Group Protons:

-

-N-CH₂ -CH₂-CH₃: A triplet.

-

-N-CH₂-CH₂ -CH₃: A sextet.

-

-N-CH₂-CH₂-CH₃ : A triplet.

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

C2 Carbon (attached to two nitrogens): A signal downfield, typically > δ 150 ppm.

-

Propyl Group Carbons: Signals in the aliphatic region, typically δ 10-50 ppm.

Biological Activity and Potential Applications

The benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminobenzimidazole have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and antiproliferative effects.

Cytotoxic and Antiproliferative Activity

Studies on N-substituted-2-amino-1H-benzimidazoles have revealed significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown potent antiproliferative effects against human epithelial colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines.[4][5] The IC₅₀ values for some of these derivatives were in the low micromolar and even nanomolar range, highlighting the potential of this class of compounds as anticancer agents.[4][5]

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. While specific data for this compound is not available, the general class of 2-aminobenzimidazoles has shown activity against various strains of bacteria and fungi.[6][7]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, research on other 2-aminobenzimidazole derivatives suggests several potential biological targets and signaling pathways.

One study on a novel 2-aminobenzimidazole derivative, Jzu 17, demonstrated that it exerts anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling pathway.[4] This compound was found to inhibit the phosphorylation of VEGFR-2 and its downstream signaling molecules. Given the structural similarities, it is plausible that this compound could also modulate angiogenesis through a similar mechanism.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this molecule is limited, the available information on related compounds suggests promising avenues for research, particularly in the areas of oncology and infectious diseases. Further investigation is warranted to fully characterize its synthesis, elucidate its precise mechanism of action, and evaluate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related benzimidazole derivatives.

References

- 1. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Propyl-1H-benzoimidazol-2-ylamine (CAS: 57667-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzoimidazol-2-ylamine, belonging to the versatile class of 2-aminobenzimidazoles, is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological activities based on the broader understanding of the 2-aminobenzimidazole scaffold. While specific quantitative biological data for this particular compound is limited in publicly available literature, this document furnishes detailed, representative experimental protocols for assays commonly employed to evaluate the bioactivity of this class of compounds. Putative mechanisms of action and relevant signaling pathways are also discussed to guide future research and drug discovery efforts.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[1] Its structure features a benzimidazole core with a propyl group attached to one of the nitrogen atoms of the imidazole ring and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57667-50-2 | N/A |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Solid | N/A |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis involves the N-alkylation of 2-aminobenzimidazole with a propyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzimidazole

-

1-Bromopropane

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Silica gel for column chromatography

-

Eluent: 1% Ammonium Hydroxide / 9% Methanol / 90% Chloroform

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminobenzimidazole in a mixture of THF and EtOH.

-

Add finely ground potassium hydroxide to the solution and stir the mixture at room temperature.

-

Slowly add 1-bromopropane to the reaction mixture.

-

Heat the reaction mixture and maintain it at an elevated temperature with continuous stirring for an extended period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of 1% ammonium hydroxide, 9% methanol, and 90% chloroform as the eluent to yield this compound as a solid.

Characterization: The final product can be characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively documented, the 2-aminobenzimidazole scaffold is known for a wide range of pharmacological activities. These activities provide a strong basis for investigating the potential therapeutic applications of this compound.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant anticancer properties. Studies on N-substituted-2-amino-1H-benzimidazoles have reported cytotoxic activity against various cancer cell lines. For instance, some derivatives have shown potent activity against human colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity of Structurally Related N-Substituted-2-Amino-1H-Benzimidazoles

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | HT-29 | 0.91 | |

| 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | HT-29 | 1.92 | |

| 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | HT-29 | 1.98 | |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | MDA-MB-231 | 0.135 | |

| 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | MDA-MB-231 | 0.0006 |

Note: The above data is for structurally related compounds and not for this compound itself.

Potential Mechanisms of Anticancer Activity:

-

Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Putative mechanism of tubulin polymerization inhibition.

Kinase Inhibition

Certain benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. The p38 MAP kinase, for example, is a key player in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is present in several approved anthelmintic drugs. Furthermore, various derivatives have demonstrated antibacterial, antifungal, and antiviral activities, suggesting that this compound could also be explored for these applications.

Representative Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key biological assays are provided below. These are representative methods and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.

Materials:

-

Cancer cell lines (e.g., HT-29, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS reagent (containing phenazine ethosulfate)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: General workflow for an MTS cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer

-

This compound

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add GTP to the reaction mixture.

-

Add different concentrations of this compound or a vehicle control.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader set to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

p38 MAP Kinase Assay

This assay measures the inhibitory effect of a compound on the activity of p38 MAP kinase.

Materials:

-

Recombinant p38 MAP kinase

-

Kinase-specific substrate (e.g., ATF-2)

-

ATP

-

Kinase assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of the 2-aminobenzimidazole class, this compound warrants further investigation for its potential anticancer, kinase inhibitory, and antimicrobial properties. The experimental protocols provided in this guide offer a framework for initiating such studies. Future research should focus on synthesizing and screening a library of related derivatives to establish structure-activity relationships, elucidating the specific molecular targets and signaling pathways, and evaluating the in vivo efficacy and safety of promising lead compounds. The exploration of this chemical space holds considerable potential for the discovery of new drugs to address unmet medical needs.

References

1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide to its Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propyl-1H-benzoimidazol-2-ylamine, a heterocyclic amine belonging to the pharmacologically significant benzimidazole class. While the specific discovery of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of N-substituted 2-aminobenzimidazoles, which have been a subject of medicinal chemistry research for their diverse therapeutic potential. This document details a plausible synthetic pathway, summarizes the known biological activities of closely related analogs, and explores potential mechanisms of action.

Historical Context and Development

The journey to understanding this compound begins with the parent molecule, 2-aminobenzimidazole. This scaffold is a key building block in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets. The synthesis of 2-aminobenzimidazole derivatives has been an active area of research, with numerous methods developed for its preparation and subsequent modification.

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the N-alkylation of 2-aminobenzimidazole. The following protocol is a representative method based on established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzimidazole

-

1-Bromopropane (or 1-Iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or Dimethylformamide)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

-

Alkylation: To the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

-

Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow

Potential Biological Activities and Quantitative Data

Direct biological data for this compound is scarce in publicly available literature. However, the biological activities of structurally related N-alkylated 2-aminobenzimidazoles provide valuable insights into its potential therapeutic applications.

A study on 2-aminobenzimidazoles for the treatment of leishmaniasis highlighted the importance of the N-alkyl side chain in modulating metabolic stability and potency.[1] It was observed that variations in the length of the alkyl chain significantly impacted the anti-leishmanial activity.[1] This suggests that the propyl group in this compound could confer specific pharmacological properties.

Furthermore, more complex benzimidazole derivatives containing a 1-propyl substituent have shown notable antimicrobial and antifungal activities. For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed significant inhibitory effects against various bacterial and fungal strains.[2]

The table below summarizes the biological activities of representative N-substituted 2-aminobenzimidazole derivatives.

| Compound/Derivative Class | Biological Activity | Quantitative Data (Example) | Reference |

| 2-Aminobenzimidazole Series | Anti-leishmanial | - | [1] |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Antibacterial, Antifungal | MIC = 3.12 µg/ml against A. niger | [2] |

| 2-Aminobenzimidazoles | NOD1 Inhibitors | - |

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the known targets of the 2-aminobenzimidazole scaffold, several potential pathways can be hypothesized.

One prominent target for this class of compounds is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system. Certain 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1, suggesting that they may interfere with its signaling pathway.[3] Inhibition of NOD1 could be a valuable therapeutic strategy for inflammatory diseases.

Postulated NOD1 Inhibition Pathway

Conclusion

This compound represents a simple yet potentially bioactive member of the 2-aminobenzimidazole family. While its specific discovery and detailed pharmacological profile are yet to be fully documented, its synthesis is straightforward, and the activities of related compounds suggest potential applications in areas such as infectious diseases and inflammation. Further research is warranted to fully characterize its biological activities and elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other related benzimidazole derivatives.

References

- 1. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Aminobenzimidazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminobenzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

2-Aminobenzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of crucial kinases, modulation of epigenetic regulators, and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminobenzimidazole derivatives against various human cancer cell lines.

| Compound ID/Series | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Other Cell Lines IC50 (µM) | Reference |

| Benzimidazole-Triazole Hybrid | 8.34 | 3.87 | - | 4.17 | HeLa: 5.57 | [1] |

| Thiazole/Benzimidazole Hybrid 26b | 6.30 | - | - | - | - | [1] |

| Benzimidazole-Hydrazone 31b | - | - | - | - | EGFR inhibition: 0.09, BRAF inhibition: 0.20 | [1] |

| Fluoro Aryl Benzimidazole 1 | 2.8 | - | - | - | HOS: 1.8, G361: 2, K-562: 7.8 | [1] |

| Iminobenzimidazole Derivative | - | ~1 | - | - | KB: ~1, HL60: ~1 | [2] |

| 2-Aryl Benzimidazole | - | - | 4.47 (µg/mL) | - | MDA-MB-231: 4.68 (µg/mL), PC-3: 5.50 (µg/mL) | [1] |

| 2-(aminomethyl)benzimidazole 4g | T47D: 18.05 | - | >100 | - | - | [3] |

| 2-(aminomethyl)benzimidazole 2g | T47D: 18.9 | - | >100 | - | - | [3] |

Experimental Protocols for Anticancer Evaluation

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Aminobenzimidazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Prepare serial dilutions of the 2-aminobenzimidazole derivatives in the complete culture medium.

-

After 24 hours, remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells.[4]

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This assay measures the activity of caspases, key executioners of apoptosis.

Materials:

-

Treated and untreated cancer cells

-

Cell lysis buffer

-

Fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7)

-

Reaction buffer

-

Fluorometer or microplate reader

Procedure:

-

Culture and treat cells with the 2-aminobenzimidazole derivative for the desired time.

-

Lyse the cells using the cell lysis buffer and collect the supernatant containing the cell lysate.[5]

-

Prepare a reaction mixture containing the cell lysate, fluorogenic caspase substrate, and reaction buffer in a 96-well plate.[3]

-

Incubate the plate at 37°C, protected from light.[3]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for DEVD-AMC).[6]

-

Quantify the caspase activity based on the fluorescence intensity.

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the 2-aminobenzimidazole derivative.

-

Harvest the cells by trypsinization and wash with PBS.[7]

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[7]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[8]

Key Signaling Pathways in Cancer Targeted by 2-Aminobenzimidazole Derivatives

Caption: A typical experimental workflow for the discovery and evaluation of 2-aminobenzimidazole derivatives.

Caption: Simplified VEGF/VEGFR2 signaling pathway and the point of inhibition by 2-aminobenzimidazole derivatives.

Caption: The PI3K/Akt signaling pathway, a common target for anticancer 2-aminobenzimidazole derivatives.

Caption: Role of HDACs in cancer and their inhibition by 2-aminobenzimidazole derivatives.

Antimicrobial Activity

Derivatives of 2-aminobenzimidazole have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their ability to inhibit microbial growth, and in some cases biofilm formation, makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzimidazole derivatives against different microbial strains.

| Compound ID/Series | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Other Strains MIC (µg/mL) | Reference |

| Benzimidazole Derivative | 50-400 | >800 | >800 | 50-400 | E. faecalis: 12.5-400, C. tropicalis: 6.25-400 | [9] |

| 2-Mercaptobenzimidazole Azomethine 8 | - | - | - | - | B. subtilis: significant activity | [10] |

| 2-Aminobenzamide Derivative 5 | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good | A. fumigatus: Excellent | [11] |

| 2-ABI derivative | - | - | - | - | M. smegmatis (biofilm inhibition IC50): 3.5 µM | [6] |

| 2-ABI derivative (adjuvant) | - | - | - | - | K. pneumoniae (with clarithromycin): 2 | [12] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

2-Aminobenzimidazole derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the 2-aminobenzimidazole derivative in the broth in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth, or by measuring the optical density at 600 nm.[13]

Antiviral Activity

Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of various RNA and DNA viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Experimental Protocol for Antiviral Screening

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[14]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

6-well plates

-

2-Aminobenzimidazole derivatives

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixing solution (e.g., formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.[14]

-

Prepare serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer that produces a countable number of plaques (50-100 plaques/well).[14]

-

Pre-treat confluent cell monolayers with various concentrations of the 2-aminobenzimidazole derivative for 1 hour.[14]

-

Infect the cells with the virus at the predetermined multiplicity of infection (MOI).[14]

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing the respective concentrations of the test compound.[14]

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.[13]

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

2-Aminobenzimidazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory enzymes and mediators.

Experimental Protocol for Anti-inflammatory Evaluation

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric substrate (e.g., TMPD)

-

Assay buffer

-

96-well plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).[15]

-

Add the 2-aminobenzimidazole derivative at various concentrations to the inhibitor wells.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.[15]

-

Initiate the reaction by adding arachidonic acid.[15]

-

Add the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) to determine the peroxidase activity of the COX enzyme.[15]

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages)

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS)

-

2-Aminobenzimidazole derivatives

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Culture the immune cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the 2-aminobenzimidazole derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[16]

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition and determine the IC50 value.

Conclusion

The 2-aminobenzimidazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel 2-aminobenzimidazole derivatives with improved potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. COX inhibition assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Therapeutic Potential of 1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide to a Novel Immunomodulator

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the benzimidazole scaffold has consistently emerged as a privileged structure in medicinal chemistry. This in-depth technical guide focuses on 1-Propyl-1H-benzoimidazol-2-ylamine, a member of the 1-alkyl-1H-benzimidazol-2-amine class, and explores its significant potential as a selective modulator of the innate immune system. Drawing upon extensive research into this chemical series, this document outlines the primary therapeutic target, mechanism of action, and relevant experimental data, providing a critical resource for researchers, scientists, and drug development professionals.

The core of this investigation centers on the potent and selective agonistic activity of 1-alkyl-1H-benzimidazol-2-amines on human Toll-Like Receptor 8 (TLR8) .[1][2][3][4] TLR8, an endosomal pattern recognition receptor, is a key player in the innate immune response to single-stranded RNA viruses.[5] Its activation triggers a signaling cascade that results in the production of T helper 1 (Th1)-polarizing cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1][3][6] This targeted immunomodulatory activity positions this compound and its analogues as promising candidates for development as vaccine adjuvants, particularly for populations with distinct immunological profiles, such as neonates and the elderly.[1][2]

Quantitative Analysis of TLR8 Agonism

While direct quantitative data for this compound is not extensively published, structure-activity relationship (SAR) studies on a series of 1-alkyl-1H-benzimidazol-2-amines provide valuable insights into the expected potency. The following table summarizes the dose-response profiles of select analogues in a human TLR8 reporter gene assay, indicating that the length of the alkyl chain influences agonistic activity.

| Compound | Alkyl Chain | EC50 (µM) in hTLR8 Reporter Assay |

| 1-Pentyl-1H-benzo[d]imidazol-2-amine | C5 | ~1-5 |

| 4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amine | C5 (branched) | ~0.5-1 |

| 1-Hexyl-1H-benzo[d]imidazol-2-amine | C6 | ~1-5 |

| This compound | C3 | (Estimated based on SAR) |

Data is extrapolated from graphical representations in Beesu et al., J. Med. Chem. 2014, 57, 15, 6319–6337. The activity of the 1-propyl derivative is inferred from the broader SAR studies of the series.

Core Signaling Pathway and Mechanism of Action

Activation of TLR8 by a ligand such as this compound within the endosome initiates a well-defined signaling cascade. This process is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-Propyl-1H-benzoimidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzoimidazol-2-ylamine is a member of the benzimidazole class of heterocyclic organic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific in-depth studies on the mechanism of action of this compound are limited in publicly available literature, this technical guide synthesizes the known biological activities of the broader 2-aminobenzimidazole class to infer its likely mechanisms of action. This document outlines potential signaling pathways, provides detailed experimental protocols for its evaluation, and presents a framework for future research and drug development efforts.

Introduction

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 2-aminobenzimidazole core, in particular, has been a focus of synthetic and pharmacological studies. This guide focuses on the N-propyl substituted derivative, this compound, to elucidate its potential therapeutic mechanisms.

Inferred Mechanism of Action: Anti-inflammatory and Analgesic Effects

Based on the evaluation of closely related 2-amino-1H-benzimidazole derivatives, the primary mechanism of action for this compound is likely centered on the modulation of inflammatory pathways.

Inhibition of Prostaglandin Synthesis

A key mechanism for many anti-inflammatory and analgesic agents is the inhibition of prostaglandin synthesis. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may act as a COX inhibitor.

Spectroscopic Profile of 1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Propyl-1H-benzoimidazol-2-ylamine (CAS 57667-50-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related benzimidazole derivatives. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~ 4.8 - 5.2 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 3.9 - 4.1 | Triplet | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |

| ~ 1.7 - 1.9 | Sextet | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |

| ~ 0.9 - 1.0 | Triplet | 3H | Methyl protons (-N-CH₂-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-2 (carbon attached to the amine group) |

| ~ 135 - 145 | Quaternary carbons of the benzimidazole ring (C-3a, C-7a) |

| ~ 110 - 125 | Aromatic CH carbons of the benzimidazole ring (C-4, C-5, C-6, C-7) |

| ~ 45 - 50 | Methylene carbon (-N-CH₂-CH₂-CH₃) |

| ~ 22 - 27 | Methylene carbon (-N-CH₂-CH₂-CH₃) |

| ~ 10 - 15 | Methyl carbon (-N-CH₂-CH₂-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Propyl group (aliphatic) |

| ~ 3050 | C-H stretch | Aromatic ring |

| 1580 - 1650 | C=N and C=C stretch | Benzimidazole ring |

| 1450 - 1500 | C-H bend | Propyl group (aliphatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 175 | Molecular ion peak [M]⁺ |

| 146 | Fragment ion, loss of ethyl group (-CH₂CH₃) |

| 132 | Fragment ion, loss of propyl group (-CH₂CH₂CH₃) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Record the spectrum at a standard frequency (e.g., 400 or 500 MHz).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Record the spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty instrument (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally sensitive molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR spectroscopy.

Caption: Workflows for IR and Mass Spectrometry.

An In-depth Technical Guide on the Solubility and Stability of 1-Propyl-1H-benzoimidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 1-Propyl-1H-benzoimidazol-2-ylamine is limited. This guide provides a framework based on the general characteristics of benzimidazole derivatives and outlines the standard methodologies required to determine these properties. The data presented herein is illustrative and should be confirmed by experimental analysis.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1][2] The solubility and stability of a drug candidate are critical physicochemical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. Understanding these properties is paramount for successful drug development. This technical guide outlines the expected solubility and stability profile of this compound based on the known behavior of related compounds and details the experimental protocols necessary for its comprehensive characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃ | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| CAS Number | 57667-50-2 | [3][4] |

| Appearance | Expected to be a solid | General Knowledge |

| pKa | Not available (basic amine expected) | General Knowledge |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a hydrophobic propyl-benzimidazole core and a hydrophilic amino group. The presence of the amino group suggests that the solubility will be pH-dependent.

3.1. Expected Solubility Behavior

-

Aqueous Solubility: Due to the hydrophobic nature of the propyl group and the benzene ring, low solubility in neutral water is anticipated.

-

pH-Dependent Solubility: As a basic compound, its solubility is expected to increase significantly in acidic conditions due to the protonation of the amino group, forming a more soluble salt.

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Solubility in nonpolar solvents is likely to be limited.

3.2. Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example for experimental determination.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.0) | 25 | < 0.1 (Estimated) |

| 0.1 N HCl (pH 1.2) | 25 | > 10 (Estimated) |

| Phosphate Buffer (pH 7.4) | 25 | ~0.5 (Estimated) |

| Methanol | 25 | > 20 (Estimated) |

| Ethanol | 25 | > 15 (Estimated) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 (Estimated) |

| Acetonitrile | 25 | ~5 (Estimated) |

| Dichloromethane | 25 | ~2 (Estimated) |

3.3. Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Profile

The stability of a pharmaceutical compound is assessed under various environmental conditions to predict its shelf-life and identify potential degradation pathways.[9] For benzimidazole derivatives, hydrolysis and oxidation are common degradation routes.

4.1. Expected Stability Behavior

-

pH Stability: The benzimidazole ring is generally stable to hydrolysis. However, extreme pH conditions combined with elevated temperatures could lead to degradation.

-

Thermal Stability: In solid form, benzimidazoles are typically thermally stable.[6] Stability in solution at elevated temperatures will depend on the solvent and pH.

-

Photostability: Many aromatic compounds, including benzimidazoles, can be susceptible to photodegradation when exposed to light, particularly UV radiation.[6][10][11] This can lead to the formation of photo-degradation products.

4.2. Illustrative Stability Data (Forced Degradation)

Forced degradation studies are conducted under harsh conditions to accelerate the degradation process and identify potential degradation products.[10]

| Condition | Time (hours) | Assay (% Remaining) | Major Degradation Products |

| 0.1 N HCl (60 °C) | 24 | > 95% (Hypothetical) | Minimal degradation expected |

| 0.1 N NaOH (60 °C) | 24 | > 95% (Hypothetical) | Minimal degradation expected |

| 3% H₂O₂ (25 °C) | 24 | ~85% (Hypothetical) | N-oxide, other oxidative products |

| Heat (80 °C, solid) | 72 | > 99% (Hypothetical) | No significant degradation |

| Light (ICH Q1B) | - | ~90% (Hypothetical) | Photolytic cleavage products |

4.3. Experimental Protocol for Stability Assessment

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11]

Workflow for Stability Testing

Caption: General workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various media for forced degradation (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, use both solid material and solutions.

-

Stress Conditions:

-

Hydrolytic: Store acidic and basic solutions at an elevated temperature (e.g., 60 °C).

-

Oxidative: Treat a solution with hydrogen peroxide at room temperature.

-

Thermal: Expose the solid drug substance to dry heat (e.g., 80 °C).

-

Photolytic: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions to exclude thermal degradation.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours for solutions; longer for solid state).

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This is a validated method that can separate the parent compound from its degradation products.

-

Quantify the amount of the parent compound remaining.

-

Identify the structure of major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

-

Conclusion

References

- 1. 1-Prop-2-ynyl-1H-benzimidazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 57667-50-2 [chemicalbook.com]

- 5. chemicea.com [chemicea.com]

- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: A Two-Step Synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine from o-Phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 1-Propyl-1H-benzoimidazol-2-ylamine is a substituted benzimidazole that can serve as a key intermediate or a target molecule in drug discovery programs. This document provides a detailed protocol for a two-step synthesis of this compound, starting from the commercially available o-phenylenediamine. The synthesis involves an initial cyclization to form the 2-aminobenzimidazole core, followed by a selective N-alkylation at the N1 position of the imidazole ring.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Step 1: Cyclization. o-Phenylenediamine is reacted with cyanogen bromide to form the intermediate, 2-aminobenzimidazole. This reaction involves the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization.

-

Step 2: N-Alkylation. The 2-aminobenzimidazole intermediate is then alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product, this compound.

Caption: Overall two-step synthesis of the target compound.

Data Presentation: Materials and Reagents

A summary of the key reagents required for the synthesis is provided below.

| Compound Name | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | 256-258 | Toxic, Irritant, Mutagenic |

| Cyanogen Bromide | CBrN | 105.92 | 50-53 | 61-62 | Highly Toxic, Corrosive |

| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | 228-231 | - | Irritant |

| 1-Bromopropane | C₃H₇Br | 122.99 | -110 | 71 | Flammable, Irritant |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - | Irritant |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin, Irritant |

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole (Intermediate)

This protocol details the cyclization of o-phenylenediamine using cyanogen bromide.

Principle: o-Phenylenediamine acts as a binucleophile. One of the amino groups attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of HBr to form the stable benzimidazole ring system.[4]

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Cyanogen Bromide (11.6 g, 0.11 mol)

-

Water (200 mL)

-

Sodium Carbonate (Na₂CO₃) solution, 10% aqueous

-

Ethanol for recrystallization

-

Reaction flask (500 mL), magnetic stirrer, dropping funnel, ice bath, filtration apparatus

Procedure:

-

In a 500 mL flask, dissolve o-phenylenediamine (10.8 g) in 100 mL of water with stirring. Cool the solution in an ice bath to approximately 10°C.

-

Separately, dissolve cyanogen bromide (11.6 g) in 100 mL of cold water.

-

Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Slowly add the cyanogen bromide solution to the o-phenylenediamine solution dropwise over 30-45 minutes, maintaining the temperature below 15°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

A precipitate of 2-aminobenzimidazole hydrobromide will form.

-

Carefully neutralize the reaction mixture by adding 10% aqueous sodium carbonate solution until the pH is approximately 8-9. This will precipitate the free base of 2-aminobenzimidazole.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

-

Dry the crude product in a vacuum oven at 60°C.

-

For purification, recrystallize the crude solid from an ethanol/water mixture to obtain 2-aminobenzimidazole as white or light-tan crystals.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the N-alkylation of the 2-aminobenzimidazole intermediate.

Principle: The N1-proton of the benzimidazole ring is acidic and can be removed by a base to generate a nucleophilic anion. This anion then reacts with an alkylating agent, such as 1-bromopropane, via an SN2 reaction to form the N-alkylated product.[5][6] While alkylation could also occur on the exocyclic amino group, reaction at the ring nitrogen is generally favored under these conditions.

Materials:

-

2-Aminobenzimidazole (6.65 g, 0.05 mol)

-

1-Bromopropane (7.38 g, 0.06 mol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (8.3 g, 0.06 mol)

-

Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

-

Reaction flask (250 mL), magnetic stirrer, condenser, heating mantle

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a 250 mL round-bottom flask, add 2-aminobenzimidazole (6.65 g) and anhydrous potassium carbonate (8.3 g).

-

Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (7.38 g) to the suspension.

-

Heat the reaction mixture to 70-80°C and stir for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold water.

-

A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Experimental Workflow

Caption: Sequential workflow for the two-step synthesis.

References

Application Notes and Protocols for the Characterization of 1-Propyl-1H-benzoimidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-Propyl-1H-benzoimidazol-2-ylamine (CAS No. 57667-50-2).[1][2][3] The protocols detailed herein are essential for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability in research and development settings. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[4][5][6] Accurate and robust analytical methods are crucial for the characterization of such compounds to ensure the reliability and reproducibility of scientific findings. This document outlines the standard analytical procedures for the comprehensive characterization of this compound.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is typically employed for benzimidazole derivatives.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 270-280 nm for benzimidazoles).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Data Presentation:

| Parameter | Expected Value |

| Retention Time (Rt) | Compound-specific (e.g., 8-12 min) |

| Purity (%) | > 95% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection of any volatile impurities.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

Data Presentation:

| Parameter | Expected Value |

| Molecular Ion (M+) | m/z 175.23 |

| Key Fragmentation Ions | To be determined from the mass spectrum |

| Retention Time (Rt) | Compound-specific |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

Data Presentation:

Based on data for similar 2-alkyl-1H-benzo[d]imidazoles, the following spectral data can be anticipated.[7]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.2 | m | 4H | Aromatic protons |

| ~4.0 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~1.8 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |

| ~4.5 | br s | 2H | NH₂ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C=N (C2) |

| ~140-130 | Aromatic quaternary carbons |

| ~122-115 | Aromatic CH carbons |

| ~45 | N-CH₂ |

| ~23 | N-CH₂-CH₂ |

| ~11 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amine and imidazole) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2960-2850 | Medium | C-H stretching (aliphatic propyl group) |

| ~1630 | Strong | C=N stretching (imidazole ring) |

| ~1580-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~740 | Strong | C-H bending (ortho-disubstituted benzene) |

Visualized Workflows

Caption: General analytical workflow for the characterization of this compound.

Caption: HPLC method workflow for purity analysis.

Caption: GC-MS method workflow for identification.

References

- 1. scbt.com [scbt.com]

- 2. 1-丙基-1H-1,3-苯并二唑-2-胺 | 57667-50-2 [m.chemicalbook.com]

- 3. 1-propylbenzimidazol-2-amine57667-50-2,Purity95%_CHEMCOLLECT [molbase.com]

- 4. scispace.com [scispace.com]

- 5. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for 1-Propyl-1H-benzoimidazol-2-ylamine in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals